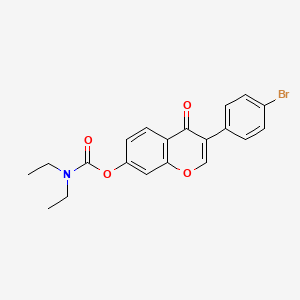

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate

Description

Properties

IUPAC Name |

[3-(4-bromophenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO4/c1-3-22(4-2)20(24)26-15-9-10-16-18(11-15)25-12-17(19(16)23)13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGOULBQKSQVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

Carbamoylation: The final step involves the reaction of the bromophenyl chromenone intermediate with diethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired diethylcarbamate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The chromenone core can be subjected to oxidation or reduction under appropriate conditions.

Hydrolysis: The diethylcarbamate moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized chromenone derivatives.

Reduction: Formation of reduced chromenone derivatives.

Hydrolysis: Formation of the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets. The bromophenyl group and chromenone core can interact with various enzymes and receptors, potentially inhibiting their activity. The diethylcarbamate moiety may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 3 and 7, as well as halogenation patterns. These modifications impact molecular weight, lipophilicity (logP), and bioavailability:

Key Observations :

- Carbamate vs. Ester : Diethylcarbamate (target) is more lipophilic than dimethylcarbamate () or benzoate esters (), which may improve membrane permeability but reduce aqueous solubility .

- Molecular Weight : All analogs fall below 500 g/mol, complying with Lipinski’s rule for drug-likeness .

Anti-Inflammatory Effects

- Target Compound: No direct data, but bromophenyl-containing analogs (e.g., 1,3,4-oxadiazoles) show 59.5–61.9% inhibition of carrageenan-induced edema, comparable to indomethacin .

Enzyme Inhibition

- 2-Methoxyphenyl Analog : Exhibits stable binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer’s disease therapy .

- Dimethylcarbamate Analog : Lacks enzymatic data, but its lower lipophilicity compared to the target compound may reduce CNS penetration .

Antitumor Activity

Biological Activity

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₈BrN₃O₃

Molecular Weight: 392.26 g/mol

IUPAC Name: 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate

This compound belongs to a class of chromenone derivatives , which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Several studies have indicated that chromenone derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Research has demonstrated that the bromine substitution on the phenyl ring can enhance cytotoxicity against cancer cells due to increased lipophilicity and improved interaction with cellular membranes.

Antimicrobial Properties

Chromene derivatives have also been reported to possess antimicrobial activities. The mechanism often involves disrupting bacterial cell membranes or inhibiting key enzymes necessary for bacterial survival. For example, studies indicate that 4-oxo-chromenes can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of chromenone derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial in conditions such as arthritis and other inflammatory diseases.

Case Studies

-

Study on Anticancer Activity:

A study published in European Journal of Medicinal Chemistry evaluated various chromenone derivatives, including those with bromine substitutions, for their anticancer effects. The results indicated that these compounds significantly inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the micromolar range. -

Antimicrobial Evaluation:

Research conducted by Journal of Antibiotics highlighted the antimicrobial efficacy of substituted chromenes against Staphylococcus aureus and Escherichia coli. The study found that compounds with electron-withdrawing groups (like bromine) showed enhanced activity compared to their unsubstituted counterparts. -

Anti-inflammatory Mechanism:

A paper in Phytotherapy Research discussed the anti-inflammatory mechanisms of chromenone derivatives, demonstrating their ability to reduce inflammation markers in animal models of arthritis.

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Weight | 392.26 g/mol |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Activity | Active against Gram-positive/negative bacteria |

| Anti-inflammatory Activity | Inhibits COX and pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.